![molecular formula C14H19ClN2O3 B1435340 Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester CAS No. 1428935-49-2](/img/structure/B1435340.png)
Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Overview
Description
The compound you mentioned is a type of carbamic acid ester. Carbamic acids are organic compounds derived from carbamic acid (H2NCOOH), which is itself an unstable compound . Carbamic acid esters, such as the one you mentioned, are more stable and have various applications in industry and medicine .
Chemical Reactions Analysis
Esters, including carbamic acid esters, typically undergo hydrolysis in the presence of an acid or a base . This reaction, known as saponification when a base is used, results in the formation of a carboxylate salt and an alcohol . Other reactions of esters may depend on the specific structure of the ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Information about the compound’s molecular weight can be found in chemical databases . Other properties, such as melting point and boiling point, may also be available .Scientific Research Applications
Pharmacological Action and Prodrug Development
Carbamic acid esters have been investigated for their physostigmine-like action, showing significant physiological effects such as stimulating intestinal peristalsis and miotic activity. These compounds exhibit varying degrees of activity based on their ester groups, highlighting their potential in developing physostigmine analogues and other pharmacologically active agents (Aeschlimann & Reinert, 1931). Additionally, carbamate esters have been explored as prodrugs for dopaminergic compounds, aiming to protect parent phenols against first-pass metabolism, with N,N-disubstituted carbamates demonstrating stable and potent inhibition of cholinesterase enzymes (Hansen, Faarup, & Bundgaard, 1991).
Synthetic Methodologies and Material Science
The development of new synthetic routes and materials also benefits from the study of carbamic acid derivatives. For instance, the synthesis of tolylenediisocyanate without phosgene utilizes carbamates prepared by alkoxycarbonylation, demonstrating a phosgene-free approach to valuable isocyanates (Aso & Baba, 2003). Moreover, 1,3-dipolar cycloaddition in polymer synthesis employs bis(carbamic acid) esters to form polyadducts with flexible spacers, indicating the role of carbamic acid derivatives in creating novel polymeric materials (Vretik & Ritter, 2003).
Chiral Synthesis and Drug Development
Carbamic acid esters play a crucial role in the enantioselective synthesis of key intermediates for pharmaceuticals. The preparation of chiral synthons for HIV protease inhibitors through microbial reduction showcases the utility of these compounds in achieving high stereochemical control in drug synthesis (Patel et al., 1997). Similarly, diastereoselective microbial reduction techniques have been applied to produce high-purity chiral alcohols, essential for the synthesis of the HIV protease inhibitor Atazanavir (Patel, Chu, & Mueller, 2003).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[[4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDVWHEIMROHJ-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



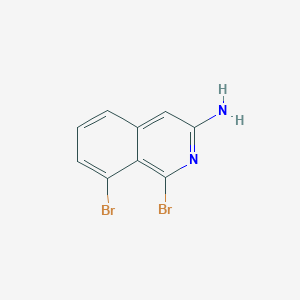
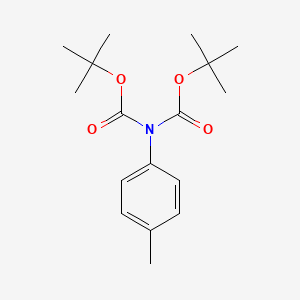

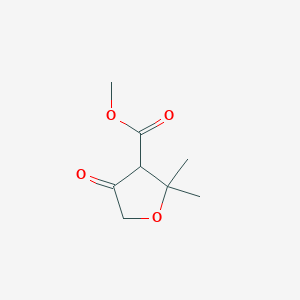
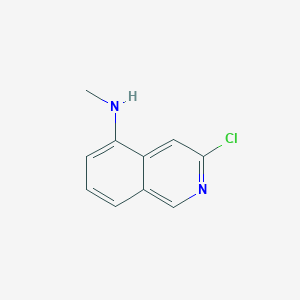
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)
![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)
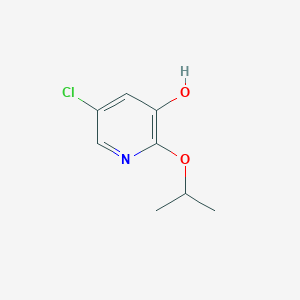
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)